![molecular formula C9H16O4 B3105069 Ethyl 5-ethoxy-3-oxopentanoate CAS No. 1519-56-8](/img/structure/B3105069.png)
Ethyl 5-ethoxy-3-oxopentanoate
Overview
Description
“Ethyl 5-ethoxy-3-oxopentanoate” is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-ethoxy-3-oxopentanoate” were not found, a related compound, “Ethyl (E)-4-ethoxy-2-pentenoate”, was synthesized in a study . The synthesis involved etherification of ethyl lactate, followed by hydrolysis of the ester group and reduction to furnish 2-ethoxy-1-propanol .
Scientific Research Applications
Synthesis and Reactions
Ethyl 5-ethoxy-3-oxopentanoate is involved in various synthesis and reaction processes. For instance, its photoreaction with diketen leads to the formation of ethyl cis- and trans-5-oxo-4-oxaspiro[2,3]hexane-carboxylate. Further reactions include ethanolysis, which produces diethyl 3-oxohexane-1,6-dioate, and heating with sodium hydroxide in ethanol to yield 5-ethoxycarbonyl-4-oxopentanoic acid. These reactions demonstrate the compound's versatility in organic synthesis (Kato, Katagiri, & Sato, 1979).
Applications in Catalysis
Ethyl 5-ethoxy-3-oxopentanoate is used in catalytic processes, particularly in the etherification of 5-hydroxymethylfurfural (HMF) in anhydrous ethanol. The compound transforms into 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) and ethyl 4-oxopentanoate (EOP), influenced by Lewis and Bronsted acid sites in certain zeolites. This highlights its role in catalytic transformations, contributing to the development of sustainable chemical processes (Lanzafame et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical research, ethyl 5-ethoxy-3-oxopentanoate is a precursor in the synthesis of statin drugs, crucial for cholesterol management. For example, its hydrogenation leads to the formation of ethyl 3-hydroxy-5,5-dimethoxypentanoate, a key intermediate in statin production. This highlights its importance in the synthesis of compounds with significant health benefits (Korostylev et al., 2008).
Role in Chemical Synthesis
The compound is also significant in the synthesis of various heterocycles, such as isoxazol-5(4H)-ones. Its treatment with hydroxylamine under specific conditions leads to the formation of distinct compounds with potential applications in chemical research (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
properties
IUPAC Name |
ethyl 5-ethoxy-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-12-6-5-8(10)7-9(11)13-4-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONLTIFQZGMDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-3-oxopentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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